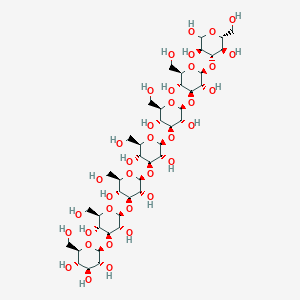
4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is a synthetic derivative of Fingolimod, a well-known immunomodulating drug.
Métodos De Preparación
The synthesis of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Alkylation: Introduction of the decotyl group to the Fingolimod backbone.
Hydroxylation: Addition of the hydroxyoctyl group.
Purification: The final product is purified using techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors .
Análisis De Reacciones Químicas
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions .
Aplicaciones Científicas De Investigación
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in immunomodulation.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod involves its interaction with specific molecular targets, such as sphingosine-1-phosphate receptors. This interaction modulates immune cell trafficking and signaling pathways, leading to its immunomodulatory effects .
Comparación Con Compuestos Similares
4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other similar compounds. Some similar compounds include:
Fingolimod: The parent compound, known for its immunomodulatory effects.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar applications.
Ozanimod: A newer compound with improved selectivity for specific receptor subtypes
This detailed overview provides a comprehensive understanding of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
296282-43-4 |
|---|---|
Fórmula molecular |
C₁₉H₃₃NO₃ |
Peso molecular |
323.47 |
Sinónimos |
2-Amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]-1,3-propanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)

